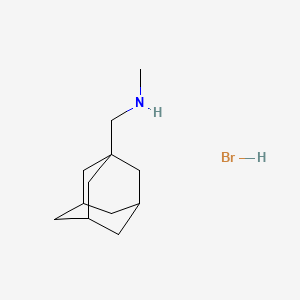
アダマンタン-1-イルメチル-メチルアミン臭化水素酸塩
概要
説明
Adamantan-1-ylmethyl-methyl-amine hydrobromide is a chemical compound with the molecular formula C₁₂H₂₂BrN It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure
科学的研究の応用
Adamantan-1-ylmethyl-methyl-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its antiviral and antimicrobial properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adamantan-1-ylmethyl-methyl-amine hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is subjected to a series of reactions to introduce the amine group.
Formation of Adamantan-1-ylmethylamine: Adamantane is first brominated to form 1-bromoadamantane. This intermediate is then reacted with methylamine to produce Adamantan-1-ylmethylamine.
Quaternization: The final step involves the reaction of Adamantan-1-ylmethylamine with hydrobromic acid to form Adamantan-1-ylmethyl-methyl-amine hydrobromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of adamantane to produce 1-bromoadamantane.
Amine Introduction: Reaction with methylamine in a controlled environment to ensure high yield and purity.
Hydrobromide Formation: The final product is obtained by reacting the amine with hydrobromic acid, followed by purification steps to isolate the hydrobromide salt.
化学反応の分析
Types of Reactions
Adamantan-1-ylmethyl-methyl-amine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Hydrolysis: The hydrobromide salt can be hydrolyzed under basic conditions to release the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
Substitution: Products include various substituted adamantane derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Secondary amines or other reduced forms of the compound.
作用機序
The mechanism by which Adamantan-1-ylmethyl-methyl-amine hydrobromide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The rigid structure of the adamantane core allows for specific binding interactions, which can modulate biological pathways. For example, in antiviral research, the compound may inhibit viral replication by interfering with viral enzymes.
類似化合物との比較
Adamantan-1-ylmethyl-methyl-amine hydrobromide can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral properties, particularly against influenza A.
Memantine: Used in the treatment of Alzheimer’s disease due to its action on NMDA receptors.
Rimantadine: Another antiviral agent similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
The uniqueness of Adamantan-1-ylmethyl-methyl-amine hydrobromide lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives. Its ability to form stable hydrobromide salts enhances its solubility and stability, making it a valuable compound in various research applications.
By understanding the synthesis, reactions, and applications of Adamantan-1-ylmethyl-methyl-amine hydrobromide, researchers can further explore its potential in scientific and industrial fields.
特性
IUPAC Name |
1-(1-adamantyl)-N-methylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.BrH/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12;/h9-11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOINMNIUXSCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-20-5 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, N-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)

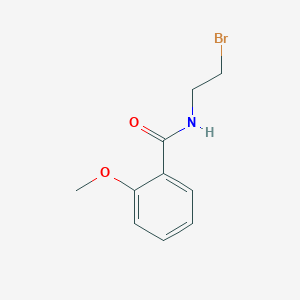
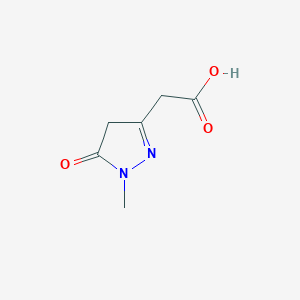
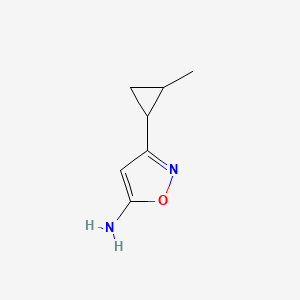
![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)
![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)
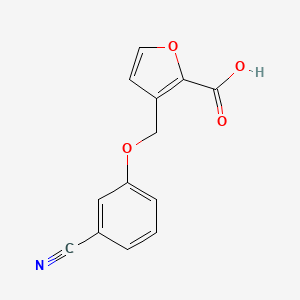

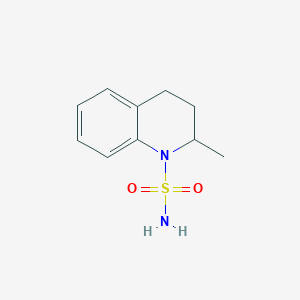
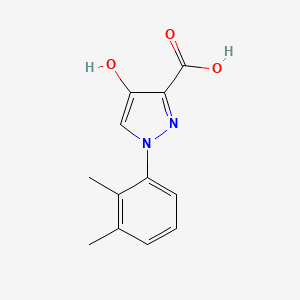
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
